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Compound of Interest

Compound Name:
Benzyl N-(2-

aminophenyl)carbamate

Cat. No.: B3253778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and

characterization of Benzyl N-(2-aminophenyl)carbamate (CAS No: 22706-01-0). The content

herein is curated for professionals in research and drug development, offering detailed data,

experimental protocols, and visualizations to facilitate a deeper understanding of this

compound.

Physicochemical Properties
Benzyl N-(2-aminophenyl)carbamate is a bifunctional molecule featuring a benzyl carbamate

protecting group on an o-phenylenediamine scaffold. This structure makes it a valuable

intermediate in organic synthesis, particularly for the construction of heterocyclic systems.[1]

The key physicochemical properties are summarized in the table below.
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Property Value Source(s)

IUPAC Name
Benzyl N-(2-

aminophenyl)carbamate
[1]

CAS Number 22706-01-0 [1]

Molecular Formula C₁₄H₁₄N₂O₂ [1]

Molecular Weight 242.27 g/mol [1]

Canonical SMILES
C1=CC=C(C=C1)COC(=O)NC

2=CC=CC=C2N
[1]

Spectroscopic Data (Predicted)
While experimental spectra for Benzyl N-(2-aminophenyl)carbamate are not readily available

in published literature, predicted spectroscopic data provides valuable insights into its structural

features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of Benzyl N-(2-
aminophenyl)carbamate exhibits characteristic signals for its distinct proton environments.

The benzylic methylene protons (-CH₂-) are expected to appear as a singlet, while the aromatic

protons of the benzyl and aminophenyl groups will resonate in the downfield region. The

protons of the amine (-NH₂) and carbamate (-NH-) groups are likely to appear as broad

singlets.[1]

Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Multiplicity

-CH₂- (benzyl) ~5.1 Singlet

Phenyl-H (benzyl) 7.32-7.42 Multiplet

Aminophenyl-H Varies Multiplet

-NH₂ (amino) Broad Singlet Broad Singlet

-NH- (carbamate) Broad Singlet Broad Singlet
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Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum is expected to show a key signal

for the carbonyl carbon of the carbamate group in the downfield region. The benzylic methylene

carbon and the aromatic carbons will also have characteristic chemical shifts.[1]

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (carbamate) 155–160

-CH₂- (benzyl) ~66.0

Aromatic C (benzyl) Varies

Aromatic C (aminophenyl) Varies

Fourier-Transform Infrared (FT-IR) Spectroscopy
The predicted FT-IR spectrum of Benzyl N-(2-aminophenyl)carbamate would display

characteristic absorption bands for its functional groups. The N-H stretching vibrations of the

amine and carbamate groups are expected in the 3300-3500 cm⁻¹ region. A strong carbonyl

(C=O) stretch from the carbamate is anticipated around 1690-1720 cm⁻¹.[1] For comparison,

the experimental FT-IR spectrum of the related compound, benzyl carbamate, shows N-H

stretching at 3422-3332 cm⁻¹ and a C=O stretch at 1694 cm⁻¹.[2]

Vibrational Mode Predicted Wavenumber (cm⁻¹)

N-H Stretch (amine & carbamate) 3300-3500

C=O Stretch (carbamate) 1690-1720

C-O Stretch 1068-1239

C-N Stretch 1307-1346

Aromatic C-H Stretch ~3000-3100

Aromatic C=C Stretch ~1450-1600

Mass Spectrometry (MS)
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Experimental mass spectrometry data for Benzyl N-(2-aminophenyl)carbamate is not

currently available. However, a predicted fragmentation pattern can be proposed based on the

known behavior of similar compounds. The primary fragmentation is expected to involve the

cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium cation (m/z

91) and a carbamate-substituted aminophenyl radical. Another likely fragmentation pathway is

the loss of the benzyl group followed by decarboxylation.

X-ray Crystallography
As of the date of this guide, there is no publicly available single-crystal X-ray diffraction data for

Benzyl N-(2-aminophenyl)carbamate.[2] Therefore, precise bond lengths, bond angles, and

crystal packing information cannot be provided.

Experimental Protocols
The following are proposed experimental protocols for the synthesis and characterization of

Benzyl N-(2-aminophenyl)carbamate, adapted from established methods for similar

carbamate compounds.

Synthesis of Benzyl N-(2-aminophenyl)carbamate
This protocol is adapted from the synthesis of similar N-aryl carbamates.

Materials:

o-Phenylenediamine

Benzyl chloroformate

A suitable base (e.g., triethylamine or sodium bicarbonate)

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

Dissolve o-phenylenediamine in the anhydrous solvent in a round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath (0 °C).

Add the base to the solution.

Slowly add benzyl chloroformate dropwise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for several hours until the

reaction is complete (monitored by thin-layer chromatography).

Quench the reaction with water and extract the product with an organic solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization.

Reactants

Reaction Process Workup and Purification
o-Phenylenediamine

Dissolve o-phenylenediamine
in solvent

Benzyl Chloroformate

Add Benzyl Chloroformate

Base (e.g., Et3N)

Add Base

Anhydrous Solvent

Cool to 0 °C Stir at Room Temperature Quench with Water Extract with Organic Solvent Wash and Dry Concentrate Purify (Chromatography/
Recrystallization) Benzyl N-(2-aminophenyl)carbamate

Click to download full resolution via product page

Caption: Synthetic workflow for Benzyl N-(2-aminophenyl)carbamate.
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Characterization Methods
NMR Spectroscopy:

Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆).

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or

higher).

Process the spectra to identify chemical shifts, multiplicities, and coupling constants.

FT-IR Spectroscopy:

Prepare a sample of the purified compound as a KBr pellet or a thin film on a salt plate.

Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands for the functional groups.

Mass Spectrometry:

Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or

acetonitrile).

Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass

spectrometer.

Determine the molecular ion peak and analyze the fragmentation pattern.
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NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry

Purified Benzyl
N-(2-aminophenyl)carbamate
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Identify Functional Groups

Acquire Mass Spectrum
(ESI or EI)

Determine Molecular Ion
and Fragmentation

Analytical Data
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- Proton/Carbon framework

- Connectivity

FT-IR
- Functional groups
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Mass Spectrometry
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Confirmed Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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